



Synthesis of 1-phenylazo-2-naphthol via diazotization and coupling.

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Compound of Interest		
Compound Name:	1-Phenylazo-2-anthrol	
Cat. No.:	B15473898	Get Quote

Application Notes: Synthesis of 1-Phenylazo-2-Naphthol

Introduction

1-Phenylazo-2-naphthol, also known as Sudan I, is an organic compound classified as a monoazo dye.[1][2] Its synthesis is a classic example of an electrophilic aromatic substitution reaction, specifically an azo coupling. The process involves two primary stages: the diazotization of a primary aromatic amine (aniline) to form a diazonium salt, followed by the coupling of this salt with an activated aromatic compound like 2-naphthol.[3][4] Azo compounds are characterized by the presence of the –N=N– functional group, which acts as a chromophore and is responsible for the compound's color.[5] Due to their extended conjugated systems, these dyes are intensely colored.[6] 1-Phenylazo-2-naphthol is primarily used as a colorant for various materials, including waxes, oils, and polishes.[1] Additionally, research has explored the antimicrobial properties of azo dyes, suggesting potential applications in the pharmaceutical and biomedical fields.[5]

Principle of the Reaction

The synthesis is a two-step process:

• Diazotization: Aniline, a primary aromatic amine, is treated with nitrous acid (HNO₂) at low temperatures (0-5°C).[6][7] Nitrous acid is unstable and is generated in situ by reacting



sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4][8] This reaction converts the amino group into a diazonium salt (benzenediazonium chloride), which is a highly reactive electrophile.[7][9]

Azo Coupling: The resulting benzenediazonium salt is then coupled with 2-naphthol (betanaphthol) under alkaline conditions.[10][11] The alkaline medium, typically a sodium hydroxide solution, deprotonates the hydroxyl group of 2-naphthol, forming a phenoxide ion. This enhances the electron-donating nature of the ring system, making it highly susceptible to electrophilic attack by the diazonium ion.[10] The coupling occurs at the 1-position of the 2-naphthol ring, leading to the formation of the intensely colored 1-phenylazo-2-naphthol precipitate.[11]

Quantitative Data Summary

The following table summarizes the key physicochemical properties and expected outcomes for the synthesis of 1-phenylazo-2-naphthol.

Parameter	Value	Reference
Chemical Name	1-Phenylazo-2-naphthol	[3]
Synonyms	Sudan I, Spirit Orange	[1]
Molecular Formula	C16H12N2O	[12]
Molar Mass	248.28 g/mol	[12]
Appearance	Orange-red to red-orange crystals/powder	[4][12]
Melting Point	131-134°C	[12]
Solubility	Insoluble in water; Soluble in ethanol, ether, benzene.	[12]
Theoretical Yield	Dependent on starting material quantities.	[1]
Reported Yield	13.46 gm (from specific experimental scale)	



Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of 1-phenylazo-2-naphthol.

Materials and Reagents

- Aniline (C₆H₅NH₂)
- Sodium Nitrite (NaNO₂)
- Concentrated Hydrochloric Acid (HCl)
- 2-Naphthol (β-Naphthol, C₁₀H₇OH)
- Sodium Hydroxide (NaOH)
- Ethanol or Glacial Acetic Acid (for recrystallization)
- Distilled Water
- Ice

Protocol 1: Diazotization of Aniline (Preparation of Benzenediazonium Chloride)

- In a 100 mL beaker, prepare a solution of aniline hydrochloride by dissolving 2.5 mL of pure aniline in a mixture of 8 mL of concentrated HCl and 8 mL of distilled water.[13]
- Cool this solution in an ice bath until the temperature is between 0°C and 5°C.[7] It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[8]
- In a separate beaker, prepare a solution of sodium nitrite by dissolving 2.0 g of NaNO₂ in 10 mL of distilled water. Cool this solution in the ice bath as well.[13][14]
- Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with continuous stirring.[8][13] Ensure the temperature does not rise above 5°C.



 The resulting clear solution contains benzenediazonium chloride and should be kept in the ice bath for immediate use in the next step.[8]

Protocol 2: Azo Coupling Reaction

- In a 250 mL beaker, prepare an alkaline solution of 2-naphthol by dissolving 4.0 g of 2-naphthol in 22.5 mL of a 10% sodium hydroxide (NaOH) solution.[13]
- Cool this solution thoroughly in an ice bath to a temperature of 0-5°C.
- With vigorous stirring, slowly add the freshly prepared cold benzenediazonium chloride solution (from Protocol 1) to the cold 2-naphthol solution.[13][14]
- An intense orange-red precipitate of 1-phenylazo-2-naphthol will form immediately.[10][14]
- Allow the reaction mixture to stand in the ice bath for 10-15 minutes with occasional stirring to ensure the completion of the reaction.[13]

Protocol 3: Isolation and Purification

- Filter the precipitated product using a Buchner funnel under suction.
- Wash the crude product thoroughly with a generous amount of cold water to remove any unreacted starting materials and inorganic salts.
- For purification, recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid.[1] Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
- Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a hot air oven or in a desiccator.

Protocol 4: Characterization

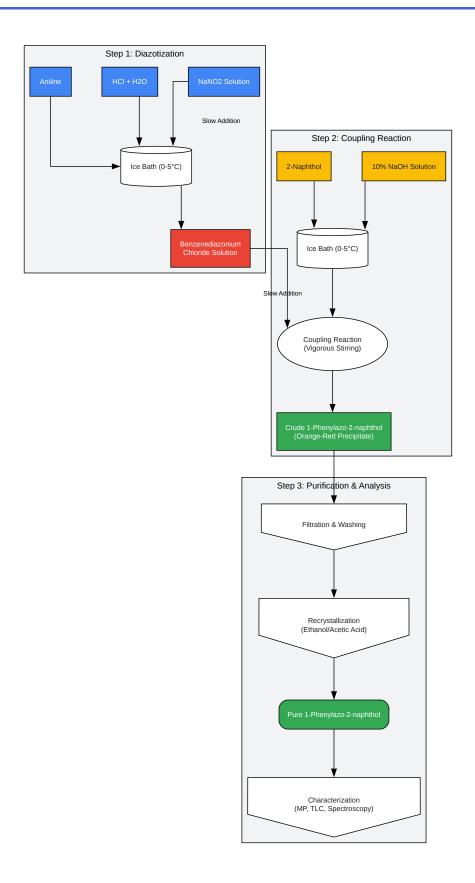
 Melting Point Determination: Measure the melting point of the purified product. A sharp melting point close to the literature value (131-134°C) indicates high purity.[12]



- Thin Layer Chromatography (TLC): Assess the purity of the compound using TLC with a suitable solvent system, such as Hexane: Ethyl acetate (6:4), on a silica gel plate. A single spot indicates a pure compound.
- Spectroscopic Analysis:
 - UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound dissolved in a suitable solvent (e.g., ethanol). The spectrum is expected to show strong absorption in the 300-450 nm range due to the chromophores.
 - Infrared (IR) Spectroscopy: Record the IR spectrum. Key peaks to identify include those corresponding to the N=N azo stretch and the O-H stretch of the naphthol group.

Visualizations Experimental Workflow



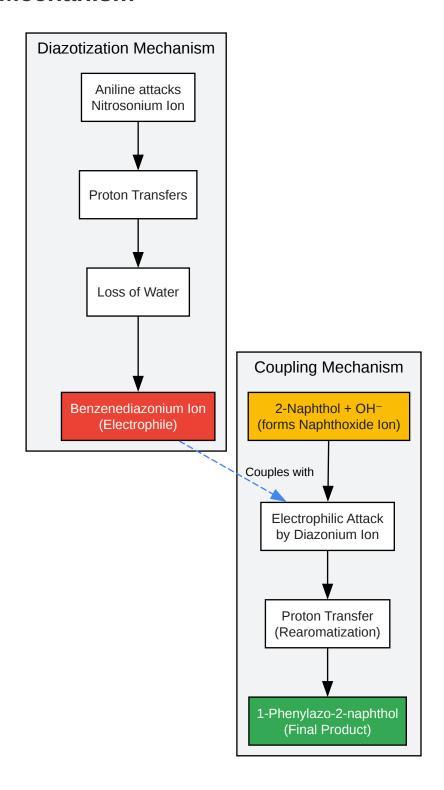


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Caption: Workflow for the synthesis of 1-phenylazo-2-naphthol.



Reaction Mechanism



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Caption: Key mechanistic steps in the synthesis of 1-phenylazo-2-naphthol.



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